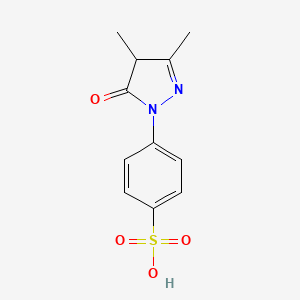![molecular formula C12H14BrNO2 B12903383 2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-91-5](/img/structure/B12903383.png)
2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones It is characterized by the presence of a bromobenzyl group attached to the isoxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-bromobenzyl bromide with 4,4-dimethylisoxazolidin-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoxazolidinones.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of benzyl derivatives.
科学的研究の応用
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazolidinone ring may also contribute to the compound’s bioactivity by stabilizing its interaction with the target molecules.
類似化合物との比較
Similar Compounds
- 2-Bromobenzyl bromide
- 4,4-Dimethylisoxazolidin-3-one
- 2-Bromobenzyl chloride
Uniqueness
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of the bromobenzyl group and the isoxazolidinone ring. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
81777-91-5 |
|---|---|
分子式 |
C12H14BrNO2 |
分子量 |
284.15 g/mol |
IUPAC名 |
2-[(2-bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChIキー |
YQPIKUDPKJDPHS-UHFFFAOYSA-N |
正規SMILES |
CC1(CON(C1=O)CC2=CC=CC=C2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


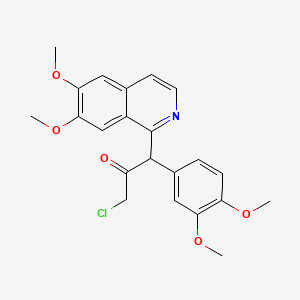

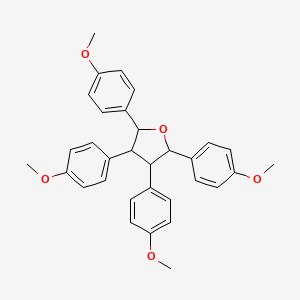
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
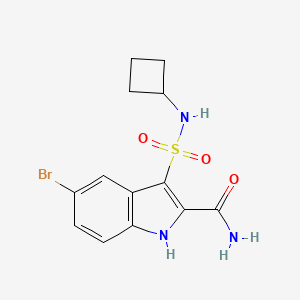


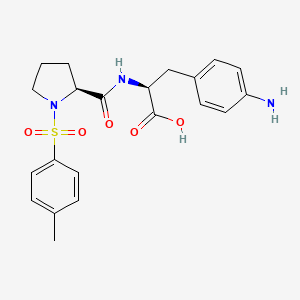
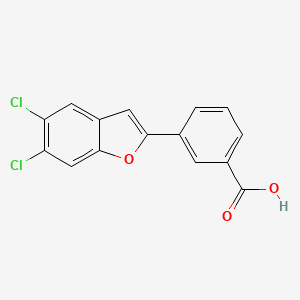
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
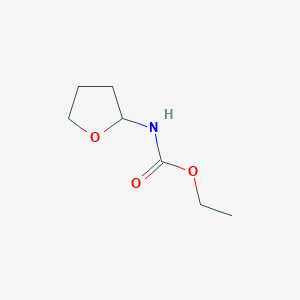
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
